The synthesis of Fluvastatin t-butyl ester, (+)- typically involves a multi-step process that begins with aniline and 2-bromopropane. The synthesis can be summarized in the following steps:
The entire process requires careful control of reaction conditions, including temperature and pH, to maximize yield and purity .
Fluvastatin t-butyl ester, (+)- has a complex molecular structure characterized by several functional groups:
The stereochemistry is also significant; the compound exists in a specific configuration that affects its pharmacological properties. The stereochemical designation (3R, 5S) indicates the spatial arrangement of atoms around chiral centers .
Fluvastatin t-butyl ester, (+)- participates in various chemical reactions essential for its conversion into active forms:
The mechanism of action for Fluvastatin t-butyl ester, (+)- revolves around its role as an HMG-CoA reductase inhibitor:
The prodrug nature means that once administered, it is converted into fluvastatin within the body, allowing it to exert its therapeutic effects effectively .
Fluvastatin t-butyl ester, (+)- exhibits several notable physical and chemical properties:
These properties influence both its synthesis and application in medicinal chemistry .
Fluvastatin t-butyl ester, (+)- has several significant applications:
Fluvastatin t-butyl ester, (+)- exhibits a stereochemically defined architecture essential for its biological function as a statin intermediate. The molecular framework (C₂₈H₃₄FNO₄) incorporates two chiral centers at the C3 and C5 positions of the heptenoic acid chain, confirmed as absolute (3R,5S) configurations [3] [5]. The E-configured double bond (Δ⁶⁷) is stereospecifically arranged, as evidenced by the SMILES notation: CC(C)N1C(/C=C/C@@HCC@@HCC(=O)OC(C)(C)C)=C(C₂=C₁C=CC=C₂)C₃=CC=C(F)C=C₃ [2]. The core indole system is substituted at C3 with a 4-fluorophenyl group and at N1 with an isopropyl moiety, while the t-butyl ester protects the C1 carboxylate. This configuration stabilizes the bioactive conformation required for HMG-CoA reductase inhibition [4] [5].
Table 1: Key Structural Parameters
Parameter | Value |
---|---|
Molecular Weight | 467.57 g/mol |
Molecular Formula | C₂₈H₃₄FNO₄ |
Defined Stereocenters | 2 (both chiral) |
E/Z Center | 1 (E-configuration) |
Optical Activity | (+) enantiomer |
InChIKey | USGKHYXJISAYPE-UQECUQMJSA-N |
The IUPAC name for this enantiomer is tert-butyl (3R,5S,E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate [4]. Its chemical identity is interchangeably designated in pharmacological contexts as Fluvastatin EP Impurity B, emphasizing its role as a synthetic intermediate or impurity in fluvastatin sodium production [5]. Other synonyms include:
Table 2: Official Nomenclature and Identifiers
Designation Type | Name/Identifier |
---|---|
Systematic Name | tert-butyl (3R,5S,E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate |
Common Synonyms | Fluvastatin EP Impurity B; Fluvastatin Related Compound B; (−)-Fluvastatin t-butyl ester |
CAS Number (Enantiomer) | 194934-96-8 |
CAS Number (Racemate) | 129332-29-2 |
UNII | 9M28SIF9WZ |
NMR Spectroscopy:¹H-NMR signals are diagnostic of the stereochemistry and E-configuration:
¹³C-NMR reveals carbonyl resonance at δ 172.8 ppm (ester), fluorophenyl C-F at δ 162.1 ppm (JC,F = 245 Hz), and olefinic carbons at δ 133.2 (C-6) and 131.5 ppm (C-7) [4].
Mass Spectrometry:High-resolution ESI-MS shows [M+H]⁺ at m/z 468.5800, with key fragments:
IR Spectroscopy:Bands at 3420 cm−1 (O-H stretch), 1715 cm−1 (ester C=O), 1678 cm−1 (conjugated C=C), and 1510 cm−1 (C-F) correlate with functional groups [4].
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H-NMR | δ 5.76 ppm (dt, J = 15.4 Hz) | H-6 (olefinic) |
δ 1.42 ppm (s, 9H) | t-butyl group | |
¹³C-NMR | δ 172.8 ppm | Ester carbonyl |
δ 162.1 ppm (JC,F = 245 Hz) | Fluorophenyl C-F | |
MS | m/z 468.5800 | [M+H]⁺ (C₂₈H₃₅FNO₄) |
IR | 3420, 1715, 1678 cm−1 | ν(OH), ν(C=O), ν(C=C) |
Density Functional Theory (DFT) optimizations reveal that the (3R,5S,E) enantiomer adopts a lowest-energy conformation where the indole ring, fluorophenyl group, and heptenoate chain lie in perpendicular planes. This minimizes steric clash between the t-butyl ester and isopropyl substituent [4] [5]. The dihedral angle ΔC2-C3-C5-C6 is −118.5°, stabilizing the E-configured double bond. HOMO electron density localizes over the indole-fluorophenyl system and the C6-C7 bond, indicating susceptibility to electrophilic oxidation at the allylic C5 position – consistent with experimental observations of antioxidative activity [4].
Molecular dynamics simulations (solvated, water) predict a radius of gyration of 5.8 Å and solvent-accessible surface area of 498 Ų. The t-butyl group exhibits free rotation (barrier: 2.3 kcal/mol), while the C3/C5 hydroxy groups form intramolecular H-bonds with the ester carbonyl (O···H distance: 1.95 Å) [5]. This dynamic behavior influences protein-ligand recognition in enzymatic binding pockets.
Table 4: Computational Modeling Parameters
Parameter | Value | Significance |
---|---|---|
HOMO Localization | C5-C7 bond, indole ring | Site of oxidation |
Dihedral Angle (C2-C3-C5-C6) | −118.5° | Stabilizes E-configuration |
Intramolecular H-bond | O3-H···O=C (1.95 Å) | Restricts chain flexibility |
t-Butyl Rotation Barrier | 2.3 kcal/mol | Enhanced solubility in apolar media |
Complete compound names referenced:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: